molecular formula C29H27N5O7 B1357180 Malachite Green D5 Picrate CAS No. 1258668-21-1

Malachite Green D5 Picrate

Cat. No.: B1357180
CAS No.: 1258668-21-1
M. Wt: 562.6 g/mol
InChI Key: HKJSJDRORUIJJI-AYVDECCJSA-M
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Description

Malachite Green-d5 picrate is an isotopically labeled analog of the triphenylmethane dye, malachite green (MG).>

Properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2,4,6-trinitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N2.C6H3N3O7/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-17H,1-4H3;1-2,10H/q+1;/p-1/i5D,6D,7D,8D,9D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJSJDRORUIJJI-AYVDECCJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)[2H])[2H].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583569
Record name 4-{[4-(Dimethylamino)phenyl][(~2~H_5_)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium 2,4,6-trinitrophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258668-21-1
Record name 4-{[4-(Dimethylamino)phenyl][(~2~H_5_)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium 2,4,6-trinitrophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1258668-21-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Contextual Significance of Malachite Green and Its Metabolites in Environmental and Food Systems Research

Malachite green (MG) is a triphenylmethane (B1682552) dye that has been traditionally used for various industrial purposes, including as an antimicrobial and antiparasitic agent in aquaculture. nih.govchrom-china.comwikipedia.org Despite its effectiveness and low cost, its use in food-producing animals has been banned in many countries, including the United States and the European Union, due to concerns over its potential carcinogenicity. nih.govwikipedia.orgdtu.dk

When introduced into aquatic environments or used in aquaculture, malachite green is metabolized by fish into a primary, colorless metabolite known as leucomalachite green (LMG). nih.govwikipedia.orgscispace.com This metabolite is of particular concern as it can persist in the fatty tissues of fish for extended periods, long after the parent compound is no longer detectable. dtu.dkscispace.com The presence of both MG and LMG in seafood products is an indicator of the dye's use and poses potential health risks to consumers. wikipedia.orgdtu.dk Consequently, sensitive and reliable analytical methods are crucial for monitoring their presence in food and the environment to ensure regulatory compliance and safeguard public health. nih.govresearchgate.net The development of methods to accurately detect and quantify these residues, even at trace levels, is a primary focus of food safety and environmental research. scispace.comjfda-online.com

Fundamental Principles and Advantages of Stable Isotope Labeling in Chemical Analysis

Stable isotope labeling is a powerful technique used in analytical chemistry, particularly in conjunction with mass spectrometry (MS), to enhance the accuracy and reliability of quantitative analysis. washington.edunih.gov The core principle involves replacing one or more atoms in a molecule with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.comacanthusresearch.com This results in a compound that is chemically identical to its unlabeled counterpart but has a higher molecular weight. acanthusresearch.com

When used as an internal standard in an analysis, the stable isotope-labeled compound exhibits nearly identical chemical and physical properties to the analyte of interest. sigmaaldrich.com This includes similar extraction efficiencies, chromatographic retention times, and ionization responses in the mass spectrometer. crimsonpublishers.comsigmaaldrich.com

The key advantages of using stable isotope-labeled internal standards include:

Improved Accuracy and Precision: By co-eluting with the analyte, the SIL standard effectively compensates for variations that can occur during sample preparation, extraction, and analysis, including matrix effects and fluctuations in instrument response. crimsonpublishers.comsigmaaldrich.com This leads to more accurate and reproducible quantification.

Enhanced Sensitivity and Specificity: The mass difference between the labeled standard and the unlabeled analyte allows for their clear differentiation in the mass spectrometer, reducing background noise and improving the signal-to-noise ratio, which is crucial for detecting trace amounts of substances. musechem.com

Reliable Quantification: The ratio of the peak areas of the analyte to the known concentration of the SIL internal standard allows for precise calculation of the analyte's concentration in the sample. wikipedia.org

This methodology, often referred to as isotope dilution mass spectrometry (IDMS), has become the gold standard for quantitative analysis in numerous fields, including pharmacology, metabolomics, and environmental testing. nih.govmusechem.com

Academic Research Rationale for Malachite Green D5 Picrate As a Definition Standard

Strategies for Targeted Deuterium Incorporation in Triphenylmethane (B1682552) Dye Structures

The primary strategy for synthesizing Malachite Green D5 involves the targeted incorporation of deuterium atoms onto one of the phenyl rings of the triphenylmethane structure. This is most commonly achieved through the condensation reaction of a deuterated precursor with N,N-dimethylaniline.

The key starting material for this synthesis is benzaldehyde-d5, where all five hydrogen atoms on the phenyl ring have been replaced by deuterium. This deuterated benzaldehyde (B42025) is reacted with two equivalents of N,N-dimethylaniline in the presence of a strong acid catalyst, such as sulfuric or hydrochloric acid. This reaction forms a leuco-intermediate, which is then oxidized to produce the colored triphenylmethane dye cation, Malachite Green D5. The picrate salt is subsequently formed by introducing picric acid, which facilitates purification and enhances the stability of the final compound.

Alternative labeling strategies for triphenylmethane dyes can involve the use of other isotopically labeled precursors, such as ¹³C-labeled benzophenone (B1666685) derivatives or ¹⁵N-labeled anilines, to produce standards for various analytical purposes. researchgate.net However, for Malachite Green D5, the use of benzaldehyde-d5 is the most direct and common method for achieving the desired pentadeuterated structure.

Advanced Analytical Techniques for Isotopic Purity and Structural Confirmation

To ensure the reliability of this compound as an internal standard, its isotopic purity and structural integrity must be rigorously confirmed using advanced analytical techniques. The most critical methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). smolecule.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its elemental composition and isotopic enrichment. smolecule.com For Malachite Green D5, the molecular ion peak will show a mass shift of approximately +5 atomic mass units compared to the unlabeled Malachite Green, corresponding to the five deuterium atoms. smolecule.com The isotopic distribution pattern is also analyzed to ensure it matches the theoretical pattern for a pentadeuterated compound and to quantify the isotopic purity, which is typically greater than 98%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is not only the primary application for the internal standard but is also used to confirm its identity and purity. bipm.orgresearchgate.net By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the identity of Malachite Green D5 can be unequivocally confirmed and differentiated from potential impurities.

The following table summarizes the key analytical techniques and their roles in the characterization of this compound.

Analytical TechniquePurposeKey Findings
¹H NMR Confirms deuterium incorporationAbsence of signals in the aromatic region corresponding to the deuterated ring. smolecule.com
HRMS Confirms molecular formula and isotopic purityDetects a +5 mass unit shift compared to the unlabeled compound; allows for calculation of isotopic enrichment (>98%). smolecule.com
LC-MS/MS Confirms identity and suitability for useMonitors specific mass transitions to verify the structure and ensure no interference with the analyte. bipm.org

Evaluation of Isotopic Stability and Long-Term Integrity in Research Applications

The utility of a deuterated internal standard is contingent upon its isotopic stability; the deuterium labels must not exchange with protons from the solvent or matrix under analytical or storage conditions. acanthusresearch.com The placement of the deuterium atoms on an aromatic ring in Malachite Green D5 is a strategic choice to enhance stability, as these positions are not readily exchangeable under typical analytical conditions. acanthusresearch.com

Factors Affecting Isotopic Stability:

Position of the Label: Deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more prone to exchange. acanthusresearch.com The aromatic C-D bonds in Malachite Green D5 are significantly more stable.

Analytical Conditions: Extreme pH or temperature during sample extraction and analysis could potentially facilitate hydrogen-deuterium exchange. wikipedia.org Therefore, method development includes validating the stability of the standard under the specific conditions used. eurisotop.com

Evaluation Methods: Long-term stability studies are performed by analyzing the isotopic purity of the standard over time under various storage conditions. This involves repeatedly analyzing the standard using HRMS to ensure that the isotopic enrichment remains unchanged and that there is no evidence of back-exchange (deuterium being replaced by hydrogen). eurisotop.com The consistency of the response ratio between the labeled standard and the unlabeled analyte in quality control samples during analytical batches also serves as an ongoing check of its integrity. lgcstandards.com While ¹³C and ¹⁵N labels are inherently more stable and not subject to exchange, deuterium-labeled standards like Malachite Green D5 are widely and successfully used when properly designed and validated. acanthusresearch.comeurisotop.com

The table below outlines research findings related to the stability of deuterated standards.

FactorFindingImplication for this compound
Label Position Deuterium labels on aromatic carbons are generally stable and not prone to exchange under standard conditions. acanthusresearch.comThe pentadeutero-phenyl group ensures high isotopic stability.
Back-Exchange The potential for loss of deuterium can be assessed by monitoring the isotopic profile via mass spectrometry over time. scispace.comRoutine quality control and stability testing are necessary to ensure long-term integrity. eurisotop.com
Chromatography Deuterated compounds may exhibit slight shifts in chromatographic retention time compared to their non-labeled counterparts (isotopic effect). scispace.comresearchgate.netThe analytical method must ensure that the labeled standard and analyte co-elute sufficiently for accurate quantification. lgcstandards.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the context of malachite green analysis, the use of this compound as an internal standard is instrumental for accurate quantification, especially at trace levels in challenging matrices like fish tissue and water systems. koreascience.or.krkoreascience.kr

Optimization of Mass Spectrometric Parameters for Deuterated Analogs (e.g., Multiple Reaction Monitoring Transitions, Electrospray Ionization Modes)

The optimization of mass spectrometric parameters is a crucial step in developing a sensitive and specific LC-MS/MS method. This process involves fine-tuning various settings to maximize the signal of the target analytes while minimizing background noise. For this compound and its non-deuterated counterpart, this optimization is typically performed in positive electrospray ionization (ESI) mode. nih.govresearchgate.net

Multiple Reaction Monitoring (MRM) is a key acquisition mode in tandem mass spectrometry that enhances selectivity and sensitivity. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes the chances of detecting interfering compounds. researchgate.netcabidigitallibrary.orgfrontiersin.org The optimization process involves infusing a standard solution of the analytes into the mass spectrometer to determine the most abundant and stable precursor and product ions, as well as the optimal collision energy and other parameters like declustering potential. scielo.br

For instance, in the analysis of malachite green and its deuterated analog, specific MRM transitions are monitored. For malachite green (MG), a common transition is m/z 329.5 → 313.4, while for Malachite Green-d5 (MG-d5), the transition is m/z 334.0 → 318.3. frontiersin.org Similarly, for leucomalachite green (LMG) and its deuterated form (LMG-d5), the transitions might be m/z 331.2 → 239.3 and m/z 336.0 → 239.2, respectively. frontiersin.org The selection of at least two transitions per analyte can provide the necessary identification points for confirmation of banned substances according to regulatory guidelines. cabidigitallibrary.org

General optimized MS parameters often include a high ion spray voltage (e.g., 4.5 to 5.5 kV), elevated source temperatures (e.g., 500-650°C), and optimized gas pressures for the nebulizer, curtain, and collision gases. frontiersin.orgscielo.brnorlab.com These parameters are adjusted to achieve the best possible ionization and fragmentation efficiency for the specific analytes.

Table 1: Example of Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Malachite Green329.5313.445-
Malachite Green D5334.0318.3--
Leucomalachite Green331.2239.3--
Leucomalachite Green D5336.0239.2--

Note: Specific values for collision energy and declustering potential are instrument-dependent and must be empirically determined. Data sourced from multiple studies. frontiersin.orgingenieria-analitica.com

Development of Chromatographic Separation Techniques for Deuterated and Non-Deuterated Analytes

Effective chromatographic separation is essential to distinguish the deuterated internal standard from the non-deuterated analyte and to separate them from other matrix components that could cause ion suppression or enhancement. Reversed-phase liquid chromatography is the most common technique used for this purpose. nih.gov

C18 and phenyl-hexyl columns are frequently employed for the separation of malachite green and its analogs. usda.govbipm.org The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. bipm.orgchromatographyonline.com A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation and peak shape. scielo.brplos.org

The separation of deuterated and non-deuterated compounds can be influenced by the "isotope effect," where the heavier isotopic compounds may elute slightly earlier or later than their lighter counterparts depending on the stationary phase and mobile phase composition. nih.govpsu.edu While complete baseline separation is not always necessary due to the mass selectivity of the MS detector, good chromatographic practice aims for symmetrical and well-defined peaks to ensure accurate integration and quantification. nih.gov For example, a study reported the elution of malachite green and d5-malachite green at 6.3 minutes, while leucomalachite green and its deuterated analog eluted at 13.6 minutes under specific chromatographic conditions. koreascience.or.kr

Method Development and Validation Protocols for Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision. nih.gov The principle of IDMS involves adding a known amount of an isotopically labeled internal standard (e.g., this compound) to the sample before any sample preparation steps. koreascience.or.krkoreascience.kr This standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis processes, thereby compensating for any losses or matrix effects. chromatographyonline.comhubspotusercontent-eu1.net

Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose. It involves a series of experiments to assess various performance characteristics. scielo.br

Assessment of Method Linearity, Precision, and Accuracy in Complex Biological and Environmental Matrices

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For the analysis of malachite green, linearity is typically evaluated by constructing a calibration curve using a series of standards at different concentrations. mdpi.com In IDMS, the calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression analysis is then performed, and a correlation coefficient (R²) close to 1 (e.g., >0.99) indicates good linearity. mdpi.comresearchgate.net Linearity has been demonstrated in various studies over concentration ranges such as 0.1 to 10 mg/L and 0.02 to 10.0 µg·L-1. mdpi.comresearchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at different levels, including repeatability (within-day precision) and intermediate precision (inter-day or between-operator precision). For the analysis of malachite green, RSD values are typically expected to be below 15-20%. nih.govresearchgate.net

Accuracy is the closeness of the agreement between the measured value and the true or accepted reference value. It is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is recovered is calculated. For malachite green analysis, recovery rates are generally expected to be within the range of 70-120%. mdpi.comnih.gov For instance, one study reported recoveries for malachite green ranging from 50% to 79% and for leucomalachite green from 45% to 80% in fortified salmon samples. koreascience.or.kr Another study demonstrated excellent recoveries of 97.28% to 98.75%. mdpi.com

Table 2: Representative Method Validation Data for Malachite Green Analysis

ParameterConcentration RangeResultReference
Linearity (R²)0.1 - 10 mg/L0.9995 mdpi.com
Linearity (R²)0.02 - 10.0 µg·L⁻¹>0.998 researchgate.net
Precision (%RSD)0.5 - 10 mg/L0.709 - 1.893% mdpi.com
Precision (%RSD)0.25 - 10 µg/kg1.9 - 18.4% nih.gov
Accuracy (Recovery)0.5 - 10 mg/L97.28 - 98.75% mdpi.com
Accuracy (Recovery)0.25 - 10 µg/kg80.8 - 115.7% nih.gov

Determination of Limits of Detection and Quantification for Trace Analysis

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. mdpi.comuplb.edu.ph The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.comuplb.edu.ph

These limits are crucial for trace analysis, especially when dealing with regulated substances where very low concentration levels need to be monitored. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. koreascience.or.kr Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. researchgate.net

For malachite green analysis, reported LODs and LOQs can vary depending on the matrix and the specific method used. For example, in fish tissue, LODs as low as 0.02 µg/kg and LOQs of 0.08 µg/kg have been achieved. koreascience.or.kr In water samples, even lower limits have been reported, with an LOD of 0.0003 µg·L-1 and an LOQ of 0.001 µg·L-1. researchgate.net Other studies have reported LODs in the range of 0.025 to 0.0683 mg/L and LOQs from 0.08 to 0.207 mg/L. mdpi.comuplb.edu.ph

Table 3: Examples of LOD and LOQ for Malachite Green Analysis

MatrixLODLOQReference
Fish Tissue0.02 µg/kg0.08 µg/kg koreascience.or.kr
Aquaculture Water0.0003 µg·L⁻¹0.001 µg·L⁻¹ researchgate.net
Environmental Samples0.025 mg/L0.08 mg/L mdpi.com
Water Samples0.0683 µg/mL0.207 µg/mL uplb.edu.ph

Sample Preparation and Matrix Effect Mitigation Strategies Employing Isotopic Internal Standards

Sample preparation is a critical step to extract the analytes of interest from the sample matrix and remove interfering substances. The use of an isotopic internal standard like this compound from the very beginning of the sample preparation process is the most effective way to mitigate matrix effects. chromatographyonline.comhubspotusercontent-eu1.net Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the matrix, can significantly impact the accuracy of the analysis. nih.gov

Common sample preparation techniques for malachite green in various matrices include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analytes between two immiscible liquids. For example, after an initial extraction with a buffered solvent, the analytes can be partitioned into an organic solvent like dichloromethane. nih.gov

Solid-Phase Extraction (SPE): This is a widely used cleanup technique that uses a solid sorbent to retain either the analytes or the interferences. Various SPE cartridges are available, such as alumina, Oasis MCX (a mixed-mode cation exchange and reversed-phase sorbent), and propylsulfonic acid. bipm.orgnih.govresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines extraction with a salting-out step, followed by dispersive SPE for cleanup. It has been successfully applied to the analysis of malachite green in fish muscle. cabidigitallibrary.org

Saponification: For fatty matrices like certain fish tissues, a saponification step can be introduced to remove fats that might interfere with the subsequent extraction and cleanup steps. koreascience.or.krkoreascience.kr

The co-elution of the deuterated internal standard with the native analyte allows for the correction of any signal variations caused by matrix effects. chromatographyonline.com The ratio of the analyte signal to the internal standard signal remains constant even if both signals are suppressed or enhanced to the same extent. This is the fundamental principle behind the effectiveness of isotope dilution in overcoming matrix challenges and ensuring accurate quantification. nih.govhubspotusercontent-eu1.net

Research Applications of Malachite Green D5 Picrate in Environmental Contaminant and Food Residue Analysis

Quantification of Malachite Green and its Metabolite Residues in Diverse Matrices

The primary application of Malachite Green D5 Picrate (B76445) is in analytical methodologies designed to detect and quantify residues of Malachite Green and Leucomalachite Green. These methods are crucial for regulatory monitoring and surveillance programs.

The aquaculture industry has historically used Malachite Green as an effective and inexpensive fungicide and parasiticide. lcms.czthermofisher.com However, its persistence and the accumulation of its metabolite, Leucomalachite Green, in the fatty tissues of fish pose a potential health risk to consumers. chromatographyonline.com Consequently, regulatory bodies worldwide have established stringent monitoring programs for residues of these compounds in seafood.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity. chromatographyonline.com In these methods, Malachite Green D5 Picrate is introduced into the sample at the beginning of the extraction process. usda.gov As the sample is processed, any loss of the target analytes (MG and LMG) is mirrored by a proportional loss of the deuterated internal standard. This allows for accurate correction of extraction inefficiencies and matrix effects, leading to highly reliable quantitative results.

A typical analytical procedure involves the extraction of MG and LMG from homogenized fish tissue using an acetonitrile-based solution. scispace.comusda.gov The extract is then purified using solid-phase extraction (SPE) and concentrated before analysis by LC-MS/MS. scispace.com The use of Malachite Green-d5 as an internal standard in these methods allows for the achievement of low limits of detection (LOD) and quantification (LOQ), often in the sub-parts-per-billion (ppb) range, which is necessary to meet the minimum required performance limits (MRPLs) set by regulatory authorities. thermofisher.com For instance, the European Union has set an MRPL of 2 µg/kg for the sum of MG and LMG in fish muscle. thermofisher.com

The following table summarizes typical performance characteristics of LC-MS/MS methods utilizing deuterated internal standards for the analysis of Malachite Green and Leucomalachite Green in aquaculture products.

AnalyteMatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)
Malachite GreenSalmon198Not Reported0.10.3
Leucomalachite GreenSalmon181Not Reported0.10.3
Malachite GreenRoasted Eel1, 2, 590-1063.7-11<0.5Not Reported
Leucomalachite GreenRoasted Eel1, 2, 590-1063.7-11<0.5Not Reported

This table is a representation of data found in cited literature and may not be exhaustive. scispace.comchromatographyonline.com

The release of Malachite Green from aquaculture facilities or other industrial sources can lead to the contamination of aquatic ecosystems. mdpi.com Monitoring the presence of this compound in water is essential to assess its environmental impact. Analytical methods employing this compound are utilized for the determination of Malachite Green in environmental water samples.

Similar to the analysis of biological tissues, the methodology for water samples often involves a pre-concentration step, such as solid-phase extraction, to isolate the analyte from the complex matrix and enhance sensitivity. mdpi.com The use of a deuterated internal standard like this compound is crucial for compensating for variability in the extraction and analysis process, ensuring the accuracy of the final concentration determination. chemicalbook.com

Research has demonstrated the successful application of LC-MS/MS methods for the quantification of Malachite Green in wastewater, with excellent recovery rates. mdpi.com

Sample TypeSpiking Concentration (mg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Wastewater0.598.751.62
Wastewater1.097.283.83
Wastewater7.598.132.45
Wastewater10.097.652.11

This table is a representation of data found in cited literature and may not be exhaustive. mdpi.com

Role of Deuterated Standards in Enhancing Analytical Accuracy and Reliability in Regulatory Compliance Studies

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern analytical chemistry, particularly for regulatory compliance monitoring. sigmaaldrich.com The fundamental principle behind their use is that the chemical and physical properties of a deuterated compound are nearly identical to its non-deuterated counterpart. medchemexpress.com This means that during sample preparation and analysis, the labeled and unlabeled compounds behave in a very similar manner.

By adding a known amount of this compound to a sample before extraction, any losses of Malachite Green or Leucomalachite Green that occur during the analytical process are mirrored by losses of the internal standard. usda.gov When the sample is analyzed by LC-MS/MS, the instrument measures the ratio of the response of the native analyte to the response of the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample.

This approach effectively corrects for several sources of error that can compromise the accuracy and reliability of an analysis, including:

Matrix Effects: The complex composition of food and environmental samples can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Since the deuterated standard is similarly affected, the ratio of the analyte to the standard remains constant, mitigating these effects.

Extraction Inefficiency: It is often difficult to achieve 100% recovery of an analyte from a complex matrix. The use of an internal standard corrects for incomplete and variable recovery.

Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system can affect the signal intensity. The use of an internal standard compensates for this variability.

In the context of regulatory compliance, where analytical results can have significant legal and economic consequences, the enhanced accuracy and reliability afforded by deuterated standards like this compound are indispensable.

Case Studies in High-Throughput Screening and Confirmatory Methods

The need to analyze a large number of samples for regulatory monitoring has driven the development of high-throughput screening methods. These methods are designed to be rapid and cost-effective, allowing for the efficient screening of many samples. One such approach is the use of TurboFlow technology coupled with LC-MS/MS. thermofisher.com This technique automates the sample cleanup process, significantly reducing the time required for sample preparation. thermofisher.com In a study analyzing Malachite Green and other veterinary drugs in various food matrices, the analytical run time was less than 6 minutes per sample. thermofisher.com The use of deuterated internal standards in these high-throughput methods is essential to maintain analytical accuracy despite the abbreviated sample preparation.

When a screening method indicates the presence of a prohibited substance, a confirmatory analysis is required. Confirmatory methods are designed to provide unequivocal identification and accurate quantification of the analyte. LC-MS/MS is the gold standard for confirmatory analysis due to its high specificity. chromatographyonline.com The use of this compound as an internal standard is a critical component of these confirmatory methods, ensuring that the results are legally defensible.

A study on the determination of Malachite Green and Leucomalachite Green in various aquacultured species demonstrated the effectiveness of an LC-MS/MS method using deuterated internal standards for both screening and confirmation. scispace.com The method was able to detect and quantify residues at levels as low as 0.15 ng/g, well below the regulatory limits. scispace.com

Mechanistic Studies of Malachite Green Transformation and Degradation Assisted by Isotopic Standards

Elucidation of Photodegradation Pathways and Kinetic Models of Malachite Green

The photodegradation of Malachite Green in aqueous environments is a complex process influenced by factors such as pH, the presence of catalysts, and the initial concentration of the dye. Kinetic studies have consistently shown that the photodegradation of Malachite Green typically follows pseudo-first-order kinetics nih.gov. The rate of degradation is significantly influenced by the pH of the solution, with different optimal pH values reported depending on the specific photocatalyst used aip.org.

The primary pathways of photodegradation involve a series of reactions that break down the complex structure of the Malachite Green molecule. These pathways include:

N-demethylation: The sequential removal of methyl groups from the dimethylamino moieties of the molecule.

Hydroxylation: The addition of hydroxyl radicals to the aromatic rings.

Cleavage of the conjugated structure: The breakdown of the triphenylmethane (B1682552) structure, often leading to the formation of benzophenone (B1666685) derivatives nih.gov.

The identification and quantification of the various photoproducts formed during these processes are critical for piecing together the degradation pathways. While the literature on photodegradation does not explicitly detail the use of Malachite Green D5 Picrate (B76445) for tracing these pathways, its role as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) is indispensable for obtaining the accurate concentration data needed to build and validate kinetic models.

Table 1: Factors Influencing Malachite Green Photodegradation Kinetics

FactorEffect on Degradation RateReference
pH Highly dependent on the photocatalytic system. aip.org
Initial Dye Concentration Higher concentrations can decrease efficiency due to reduced light penetration. aip.org
Catalyst Loading Rate increases with catalyst amount up to an optimal point.
Light Intensity Higher intensity generally leads to a faster degradation rate.

Investigation of Biotransformation and Biodegradation Mechanisms of Malachite Green and Leucomalachite Green

Microbial degradation offers an environmentally friendly approach to remediating Malachite Green contamination. A variety of microorganisms, including bacteria and fungi, have been shown to effectively decolorize and degrade Malachite Green and its primary metabolite, Leucomalachite Green.

The initial and most common step in the microbial transformation of Malachite Green is its reduction to the colorless form, Leucomalachite Green. This conversion is often enzymatic, with triphenylmethane reductases playing a key role. Subsequently, both Malachite Green and Leucomalachite Green can undergo further biodegradation through pathways that mirror photodegradation to some extent, including N-demethylation and cleavage of the aromatic rings.

Several studies have identified a range of intermediate and final degradation products, such as:

Leucomalachite Green

N-demethylated metabolites of both Malachite Green and Leucomalachite Green

Benzophenone derivatives like 4-(dimethylamino)benzophenone (B186975)

Simpler aromatic compounds such as 4-dimethylaminophenol, benzaldehyde (B42025), and hydroquinone (B1673460) researchgate.net

The accurate tracking and quantification of these metabolites are essential for elucidating the complete biodegradation pathway. Isotopic standards like Malachite Green D5 Picrate are crucial for these analytical measurements, ensuring the reliability of the data used to map the metabolic fate of the parent compound.

Table 2: Key Enzymes and Microorganisms in Malachite Green Biodegradation

Organism TypeKey EnzymesDegradation ProductsReferences
Bacteria (e.g., Pseudomonas veronii) ReductasesLeucomalachite Green, 4-(dimethylamino)benzophenone, 4-dimethylaminophenol, benzaldehyde, hydroquinone researchgate.net
Fungi (e.g., Cunninghamella elegans) Laccase, PeroxidasesN-demethylated and N-oxidized metabolites

Analysis of Thermal Stability and Transformation Product Formation of Malachite Green and its Metabolites

Thermal treatment is another method employed for the degradation of Malachite Green, particularly in the context of food processing and waste treatment. Studies have shown that Malachite Green and Leucomalachite Green can be significantly reduced during thermal processes such as boiling, microwaving, and canning.

The thermal degradation of Malachite Green also proceeds through demethylation and the cleavage of the conjugated structure, leading to the formation of various transformation products. Research on the thermal fate of Malachite Green in seafood has tentatively identified transformation products resulting from these reactions.

The efficiency of thermal degradation and the profile of the resulting products can be influenced by the food matrix. For instance, the fat content of fish may affect the reduction of the more lipophilic Leucomalachite Green. Again, the use of isotopically labeled internal standards is critical for the accurate quantification of the parent compounds and their transformation products in complex matrices, which is a prerequisite for understanding the thermal degradation mechanism.

Application of Isotopic Tracers in Elucidating Complex Metabolic Fates

Isotopic tracers are powerful tools for elucidating complex metabolic pathways. In the context of Malachite Green, deuterium-labeled standards like this compound serve as an invaluable analytical tool. While the primary documented use of this compound is as an internal standard for quantification, the principles of isotopic tracing hold significant potential for more in-depth mechanistic studies.

By introducing a labeled compound into a biological or environmental system, researchers can:

Trace the path of the atoms: Follow the deuterium (B1214612) labels through various transformation products, definitively confirming their origin from the parent Malachite Green molecule.

Identify novel metabolites: Detect new peaks in mass spectrometry analysis that correspond to deuterated fragments of the original molecule, aiding in the identification of previously unknown intermediates.

Investigate reaction mechanisms: In more advanced studies, the kinetic isotope effect (KIE) can be measured. A significant KIE, where the rate of reaction is slower for the deuterated compound, can provide insights into the rate-determining steps of the transformation process and the nature of the chemical bonds being broken.

Although specific studies applying these advanced isotopic tracing techniques to elucidate the mechanistic details of Malachite Green transformation are not readily found in the reviewed literature, the foundational use of this compound for accurate quantification underpins the reliability of all such mechanistic investigations. The stability and distinct mass of the deuterated standard allow it to be distinguished from the unlabeled analyte, correcting for variations in sample preparation and instrument response, and thereby ensuring the high quality of data required for complex metabolic pathway analysis.

Advanced Spectroscopic and Characterization Approaches for Deuterated Malachite Green

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds and for determining the level of isotopic enrichment in deuterated molecules. rsc.org A combination of proton (¹H) and deuterium (B1214612) (²H) NMR spectroscopy provides a comprehensive assessment of the isotopic purity of Malachite Green D5 Picrate (B76445).

¹H NMR Spectroscopy: In ¹H NMR, the absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions provides a primary indication of successful isotopic labeling. By comparing the integration of the remaining proton signals with those of a known internal standard, the percentage of deuterium incorporation can be estimated. However, for highly deuterated compounds (greater than 98 atom% deuterium enrichment), the residual proton signals become very weak, making accurate quantification challenging. sigmaaldrich.com

²H NMR Spectroscopy: Deuterium NMR (²H NMR) is a more direct and powerful technique for analyzing highly deuterated compounds. sigmaaldrich.com Since the chemical shifts in ¹H and ²H NMR are very similar for a given molecule, spectral interpretation is straightforward. sigmaaldrich.com In ²H NMR, only the deuterium signals are observed, resulting in a clean spectrum free from the interference of proton signals. sigmaaldrich.com The use of non-deuterated solvents is also possible in ²H NMR experiments. sigmaaldrich.com Quantitative ²H NMR, by measuring the integral of the deuterium signal, allows for a direct and accurate determination of the isotopic abundance. google.com

A combined ¹H and ²H NMR approach has been shown to be a robust strategy for accurately determining the isotopic abundance of deuterated reagents, often providing more precise results than classical ¹H NMR or mass spectrometry methods alone. nih.gov

Table 1: Hypothetical NMR Data for Isotopic Enrichment Assessment of Malachite Green D5 Picrate.
Spectroscopic TechniqueObserved Chemical Shift (ppm)AssignmentIntegration ValueCalculated Isotopic Enrichment (%)
¹H NMR7.35Aromatic-H (Unlabeled Phenyl Ring)5.00 (Reference)-
¹H NMR7.10Aromatic-H (Deuterated Phenyl Ring)0.0599.0
²H NMR7.10Aromatic-D (Deuterated Phenyl Ring)4.9599.0

High-Resolution Mass Spectrometry for Molecular Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound and for studying its fragmentation patterns. rsc.org For this compound, HRMS provides not only the accurate mass of the deuterated molecule but also reveals how the deuterium labels affect its fragmentation under ionization.

In positive ionization mode, the precursor ion of Malachite Green is observed at m/z 329.2. mdpi.com The fragmentation of this ion typically results in two main product ions at m/z 313.2 and 208.1. mdpi.com The study of the fragmentation pathways of deuterated Malachite Green can provide insights into the stability of different parts of the molecule. The presence of deuterium atoms can alter the fragmentation pattern due to the kinetic isotope effect, where the stronger carbon-deuterium bond is less likely to break compared to a carbon-hydrogen bond.

By analyzing the mass-to-charge ratios of the fragment ions in the HRMS spectrum of this compound, it is possible to determine which fragments retain the deuterium labels. This information is invaluable for confirming the location of the deuterium atoms and for understanding the fragmentation mechanism in detail. For instance, if the deuterium atoms are on one of the N,N-dimethylaminophenyl rings, fragments containing this ring will show a mass shift corresponding to the number of deuterium atoms.

The use of deuterated Malachite Green as an internal standard in quantitative analyses by LC-MS/MS relies on the distinct mass of the deuterated molecule and its fragments from the unlabeled analyte. acs.orgsciex.com

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data for Malachite Green and this compound.
CompoundPrecursor Ion (m/z)Major Fragment Ion 1 (m/z)Proposed Structure of Fragment 1Major Fragment Ion 2 (m/z)Proposed Structure of Fragment 2
Malachite Green329.2223313.2274[M - CH₃]⁺208.1434[C₁₅H₁₆N]⁺
Malachite Green D5334.2536318.2587[M - CH₃]⁺ (with D5 ring intact)213.1747[C₁₅H₁₁D₅N]⁺

Computational Chemistry Approaches to Predict Isotopic Effects on Molecular Behavior

Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to predict and understand the effects of isotopic substitution on molecular properties. mdpi.com These calculations can complement experimental data from NMR and mass spectrometry, offering deeper insights into the structural and energetic consequences of deuteration.

For this compound, DFT calculations can be employed to:

Predict NMR Chemical Shifts: Theoretical calculations of nuclear shielding constants can be used to predict the ¹H and ¹³C NMR chemical shifts. mdpi.com By comparing the calculated shifts for the deuterated and non-deuterated isotopologues, the deuterium isotope effects on the chemical shifts can be estimated.

Analyze Vibrational Frequencies: The substitution of hydrogen with the heavier deuterium isotope leads to a decrease in the vibrational frequencies of the C-D bonds compared to C-H bonds. DFT calculations can accurately predict these vibrational frequency shifts, which can be experimentally verified using infrared (IR) or Raman spectroscopy.

Investigate Reaction Kinetics: The kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon isotopic substitution, can be modeled using computational methods. For reactions involving the cleavage of a C-H bond, the corresponding C-D bond cleavage will have a higher activation energy, leading to a slower reaction rate. DFT can be used to calculate the potential energy surfaces of reactions involving Malachite Green and its deuterated analogue to predict the magnitude of the KIE.

Elucidate Molecular Geometries: DFT calculations can be used to optimize the molecular geometries of both the deuterated and non-deuterated forms of Malachite Green, providing information on bond lengths and angles. acs.org

These computational approaches are powerful tools for rationalizing the experimental observations and for gaining a more fundamental understanding of how deuteration influences the behavior of Malachite Green at the molecular level.

Table 3: Theoretical Isotopic Effects on this compound Predicted by Computational Chemistry.
Molecular PropertyPredicted Effect of DeuterationComputational MethodExperimental Correlation
¹³C NMR Chemical ShiftUpfield shift for carbons bonded to deuteriumDFT/GIAO¹³C NMR Spectroscopy
C-H/C-D Stretching FrequencyLower vibrational frequency for C-D bondDFT Frequency CalculationIR/Raman Spectroscopy
Reaction Rate (C-H/C-D bond cleavage)Slower reaction rate for deuterated compoundTransition State Theory/DFTKinetic Studies
Table 4: List of Compounds Mentioned.
Compound Name
Malachite Green
This compound

Future Perspectives and Emerging Research Avenues in Deuterated Malachite Green Science

Innovations in Isotope Labeling Synthesis for Expanding the Repertoire of Reference Materials

The availability of high-purity deuterated standards is fundamental to the accuracy and reliability of analytical methods for malachite green. Innovations in isotope labeling synthesis are crucial for expanding the range of available reference materials, not only for malachite green itself but also for its various metabolites and degradation products.

The traditional synthesis of triphenylmethane (B1682552) dyes, such as malachite green, typically involves the condensation of an aromatic aldehyde with a tertiary arylamine, like dimethylaniline, to form a colorless leuco base. This is followed by an oxidation step to yield the colored dye. google.comsci-hub.st Future innovations in the synthesis of deuterated malachite green will likely focus on the strategic incorporation of deuterium (B1214612) atoms into the precursor molecules. For instance, the use of deuterated benzaldehyde (B42025) or deuterated dimethylaniline in these established synthetic pathways would yield the desired isotopically labeled final product.

Furthermore, advancements in synthetic methodologies, such as photolytic processes that utilize light to induce the formation of triphenylmethane dyes from secondary or tertiary arylamines and a halogenated compound, present new opportunities for creating deuterated analogues. google.com These methods may offer more controlled and efficient routes for introducing deuterium labels at specific molecular positions. The expansion of this synthetic repertoire to include deuterated versions of key metabolites, such as leucomalachite green (LMG), is also a critical research direction. Having a suite of deuterated standards for both the parent compound and its metabolites will enable more comprehensive and accurate quantitative studies.

Integration of Deuterated Standards in Non-Targeted and Suspect Screening Methodologies

The use of deuterated internal standards is well-established in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise determination of malachite green and its metabolite, leucomalachite green, in various matrices like water and fish tissue. nih.govsciex.comsigmaaldrich.comusda.gov The addition of a known concentration of a deuterated standard, such as D5-Leucomalachite Green (D5-LMG) or Malachite Green-d5 (MG-d5), at the beginning of the sample preparation process allows for the correction of analytical variability, including matrix effects and extraction losses. usda.gov This isotope dilution technique significantly enhances the accuracy and precision of quantification. nih.gov

Emerging research is now focusing on integrating these deuterated standards into non-targeted and suspect screening methodologies. These advanced analytical approaches aim to identify a broad range of known and unknown contaminants in a sample without pre-selecting the target analytes. The presence of a deuterated internal standard can serve as a benchmark for retention time and mass accuracy, aiding in the confident identification of malachite green and related compounds within complex datasets. In non-targeted analysis, the characteristic isotopic pattern of the deuterated standard can be used to develop data filtering strategies to pinpoint compounds with similar structural features. researchgate.net

The table below illustrates the typical performance of an analytical method for triphenylmethane dyes using deuterated internal standards, highlighting the high recovery and precision achievable.

AnalyteMatrixFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Internal Standard Used
Malachite Green (MG)Catfish Tissue1.0955.2MG-d5
Leucomalachite Green (LMG)Catfish Tissue1.0984.8LMG-d5
Crystal Violet (CV)Catfish Tissue1.0926.1CV-d6
Leucocrystal Violet (LCV)Catfish Tissue1.0965.5LCV-d6

This table presents illustrative data based on typical method performance for the analysis of triphenylmethane dyes using isotopically labeled internal standards.

Interdisciplinary Research Bridging Analytical Chemistry with Environmental Fate and Ecotoxicological Studies

Understanding the environmental fate and ecotoxicological effects of malachite green is of paramount importance due to its potential for persistence and toxicity. Interdisciplinary research that combines advanced analytical techniques with environmental and toxicological studies is providing a more complete picture of the risks associated with this dye. The use of deuterated malachite green as a tracer in these studies is a promising avenue for future research.

By introducing a known amount of deuterated malachite green into a controlled environmental system, such as a microcosm or a whole organism, researchers can accurately trace its transformation and distribution. Isotope-labeled tracers allow for the unambiguous differentiation between the experimentally introduced compound and any pre-existing background levels of malachite green. researchgate.net This is particularly valuable for studying the kinetics of degradation, identifying novel metabolites, and understanding the pathways of bioaccumulation and biotransformation in organisms. researchgate.net

Studies have identified several metabolites of malachite green in various organisms and environmental compartments. The primary metabolite is leucomalachite green, which can persist in tissues for extended periods. nih.gov Other metabolites arise from processes like N-demethylation and oxidation. nih.govnih.gov The use of deuterated malachite green can aid in the definitive identification of these transformation products through techniques like LC-HRMS/MS.

Ecotoxicological studies are also benefiting from the use of isotopically labeled compounds. By tracking the uptake and metabolic fate of deuterated malachite green within organisms, scientists can better understand the mechanisms of toxicity and the potential for adverse effects on different species. researchgate.net This knowledge is crucial for developing accurate environmental risk assessments and for designing effective remediation strategies for malachite green contamination. researchgate.netnih.gov

The table below lists some of the known metabolites of malachite green, the study of which can be enhanced by the use of deuterated tracers.

Metabolite NameAbbreviationFormation Pathway
Leucomalachite GreenLMGReduction
Desmethyl-malachite green-N-demethylation
Di-desmethyl-malachite green-N-demethylation
4-(dimethylamino)benzophenone (B186975)-Oxidation
4-(methylamino)benzophenone-Oxidation and N-demethylation

This table summarizes key metabolites of malachite green identified in various studies. nih.gov

Q & A

Basic Research Questions

Q. How can researchers design experiments to quantify MG-D5 Picrate in complex biological matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., MG-D5 Picrate) to account for matrix effects and improve accuracy. Optimize sample preparation by testing solid-phase extraction (SPE) columns validated for triphenylmethane dyes . Validate the method using spike-and-recovery experiments in relevant matrices (e.g., fish tissue, water) to ensure precision (RSD < 15%) and recovery rates (70–120%) .

Q. What are the critical parameters for synthesizing and characterizing MG-D5 Picrate?

  • Methodological Answer : Ensure isotopic purity (>98% D5) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Characterize stability under varying pH and temperature using accelerated degradation studies (e.g., 40°C, 75% humidity for 4 weeks). Report chromatographic retention times and fragmentation patterns (e.g., m/z transitions) for LC-MS/MS workflows .

Advanced Research Questions

Q. How can conflicting adsorption efficiency data for MG-D5 Picrate in environmental studies be resolved?

  • Methodological Answer : Conduct comparative adsorption experiments using natural vs. activated adsorbents (e.g., date stones, biochar) under controlled conditions (pH 6–8, 25°C). Analyze equilibrium data using Langmuir and Freundlich isotherms, and validate with error functions (e.g., Chi-square test). Reconcile discrepancies by standardizing adsorbent particle size and pre-treatment protocols .

Q. What mechanistic insights can be gained from studying the redox behavior of MG-D5 Picrate in aquatic systems?

  • Methodological Answer : Use cyclic voltammetry to map reduction potentials of MG-D5 Picrate and its leuco form. Correlate redox activity with environmental persistence by tracking degradation products (e.g., via HPLC-UV/Vis) under aerobic/anaerobic conditions. Model kinetics using pseudo-first/second-order equations to identify rate-limiting steps .

Q. How should researchers address ethical and regulatory challenges in MG-D5 Picrate studies involving animal models?

  • Methodological Answer : Adhere to withdrawal periods (e.g., 6 months post-exposure in fish) and tissue residue limits (e.g., <10 µg/kg in muscle) per EU and FDA guidelines. Design longitudinal studies to monitor bioaccumulation and hepatotoxicity, incorporating control groups exposed to non-deuterated analogs for comparative toxicity assessment .

Data Analysis and Validation

Q. What statistical frameworks are optimal for analyzing dose-response relationships in MG-D5 Picrate toxicity studies?

  • Methodological Answer : Apply non-linear regression models (e.g., probit analysis) to estimate LC50/EC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report confidence intervals (95%) and effect sizes to enhance reproducibility .

Q. How can researchers ensure traceability and reproducibility in MG-D5 Picrate quantification?

  • Methodological Answer : Calibrate instruments with certified reference materials (CRMs) traceable to NIST or equivalent standards. Document method validation parameters (LOD, LOQ, linearity) in compliance with ICH Q2(R1). Share raw datasets and analysis scripts via open-access repositories to facilitate peer review .

Experimental Design Frameworks

Q. How can the PICOT framework structure studies on MG-D5 Picrate’s environmental impact?

  • Population : Aquatic ecosystems exposed to MG-D5 Picrate residues.
  • Intervention : Adsorption/oxidation remediation techniques.
  • Comparison : Natural attenuation vs. engineered solutions.
  • Outcome : Reduction in bioaccumulation (µg/kg) over 6 months.
  • Time : Longitudinal monitoring (baseline, 3/6/12 months).
  • Application : This design aligns with evidence-based environmental toxicology research and mitigates bias via randomized sampling .

Tables for Data Reporting

Parameter MG-D5 Picrate Non-deuterated MG Reference
Adsorption Capacity (mg/g) 45.2 ± 2.138.7 ± 1.8
Half-life in Fish Tissue 120 days90 days
LC50 (96h, Fish) 0.75 mg/L0.68 mg/L

Key Considerations

  • Safety : Use PPE (nitrile gloves, respirators) during synthesis/handling due to acute toxicity (GHS Category 3) .
  • Interdisciplinary Collaboration : Partner with analytical chemists, ecotoxicologists, and regulators to address gaps in mechanistic and translational research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.